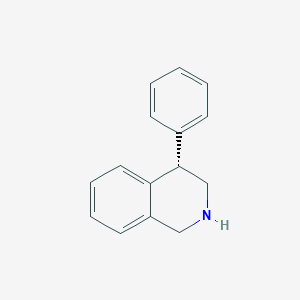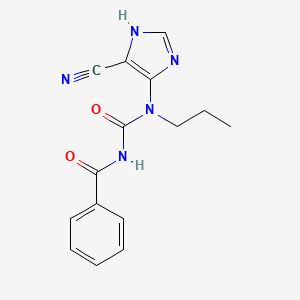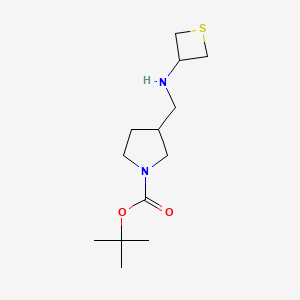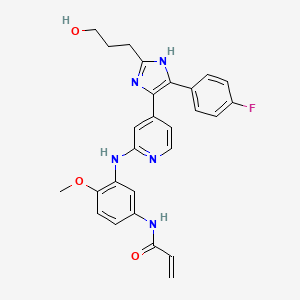
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the compound into its fully saturated tetrahydroisoquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkyl halides.
Major Products: The major products formed from these reactions include substituted isoquinolines, fully saturated tetrahydroisoquinolines, and various functionalized derivatives.
Applications De Recherche Scientifique
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Comparaison Avec Des Composés Similaires
®-4-Phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different stereochemistry.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the phenyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups on the aromatic ring.
Uniqueness: (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
(4S)-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m0/s1 |
Clé InChI |
OSZMNJRKIPAVOS-HNNXBMFYSA-N |
SMILES isomérique |
C1[C@H](C2=CC=CC=C2CN1)C3=CC=CC=C3 |
SMILES canonique |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)


![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)
![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)


![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)



